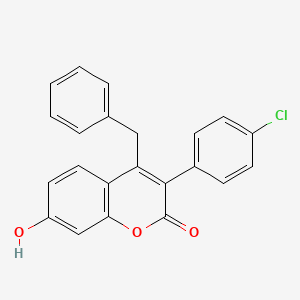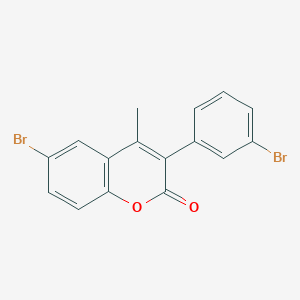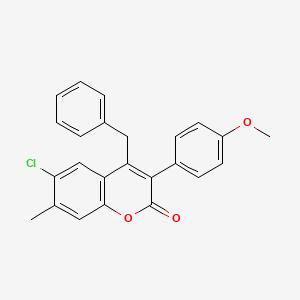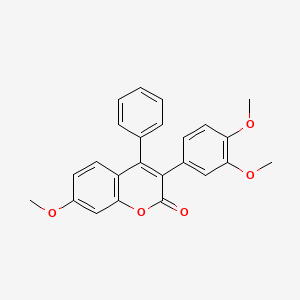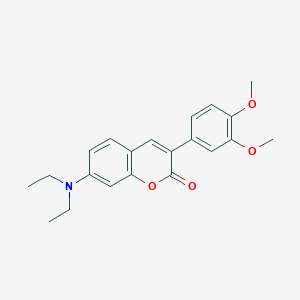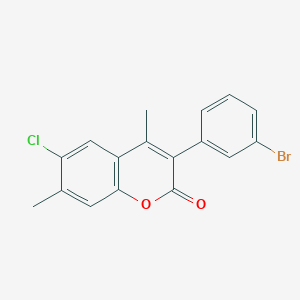![molecular formula C11H9F5O2 B3043117 Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 73789-96-5](/img/structure/B3043117.png)
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate
Descripción general
Descripción
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate is an organic compound with the formula C11H8F5O2 . It is a colorless liquid with a low boiling point and melting point . It has high solubility and can be well dissolved in organic solvents .
Physical And Chemical Properties Analysis
This compound is a colorless liquid with a low boiling point and melting point . It has high solubility and can be well dissolved in organic solvents .Aplicaciones Científicas De Investigación
Antifungal Activities
- Synthesis and Antifungal Activity : Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate has been utilized in the synthesis of 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety. These compounds, except for one variant, have shown notable antifungal activities against yeasts and filamentous fungi, comparable to or even superior to those of itraconazole (Eto, Kaneko, & Sakamoto, 2000).
Synthetic Applications
- Building Blocks for CF2CO2R Groups : The compound serves as a versatile building block for the introduction of CF2CO2R groups in various chemical syntheses. It is used in multiple preparative methods and is known for its solubility in most organic solvents (Amii, Katahira, & Kobayashi, 2014).
- Synthesis of 3,3-Difluoro-GABA : In the synthesis of 3,3-difluoro-GABA, a variant of this compound has been used. The synthesis involved radical reactions with vinyl ethers, demonstrating its utility in creating complex organic compounds (Kondratov et al., 2015).
Photolysis and Regioselective Additions
- Electrosynthesis and Photolysis : this compound has been used in electrosynthesis to create derivatives which, upon photolysis, react with various olefins to yield regioselective difluorometylene adducts (Murakami, Ishii, & Fuchigami, 2004).
Crystal Structure Analysis
- Crystallographic Studies : The compound forms part of the structure of molecules like ethyl 3-methyl-6-oxo-5-[3-(trifluoromethyl)phenyl]1,6dihydro1pyridazineacetate, whose crystal structures have been analyzed for understanding molecular interactions and geometry (Xu et al., 2005).
Synthesis of Benzylic Triflones
- Benzylic Triflones Synthesis : This chemical has been employed in a two-step synthesis process for creating benzylic triflones, important in various organic syntheses, with structural assignments supported by spectroscopic data (Goumont et al., 1997).
Synthesis of Trifluoromethylated Compounds
- Trifluoromethylated Organic Molecules : It serves as a precursor or intermediate in the preparation of various trifluoromethylated organic molecules, underlining its versatility in organic synthesis (Yamazaki & Ishikawa, 1985).
Mecanismo De Acción
Target of Action
Organofluorine compounds are generally known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
It’s known that organofluorine compounds can participate in nucleophilic substitution reactions . In these reactions, the compound can act as a nucleophile, attacking an electrophilic carbon of another molecule, leading to a change in the structure of the target molecule .
Biochemical Pathways
The compound’s potential to participate in nucleophilic substitution reactions suggests that it could interfere with various biochemical pathways, particularly those involving the synthesis or degradation of other organic compounds .
Pharmacokinetics
The compound’s molecular weight (as indicated in one of the search results ) suggests that it could be absorbed and distributed in the body. The presence of the ethyl ester group might also influence its metabolism and excretion, but further studies would be needed to confirm this.
Result of Action
Given its potential to participate in nucleophilic substitution reactions, it could potentially alter the structure of target molecules, leading to changes in their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate. For instance, the compound’s reactivity might be influenced by the pH of its environment, as it is capable of participating in reactions under both basic and acidic conditions . Furthermore, the compound is described as a bench-stable colorless liquid, suggesting that it has good stability under standard laboratory conditions .
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-2-18-9(17)10(12,13)7-3-5-8(6-4-7)11(14,15)16/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRDMJXYPHFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218108 | |
| Record name | Ethyl α,α-difluoro-4-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73789-96-5 | |
| Record name | Ethyl α,α-difluoro-4-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73789-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,α-difluoro-4-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





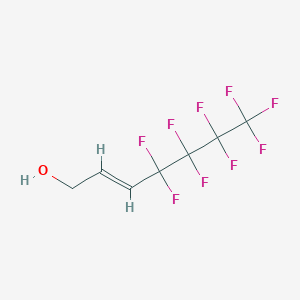
![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)

